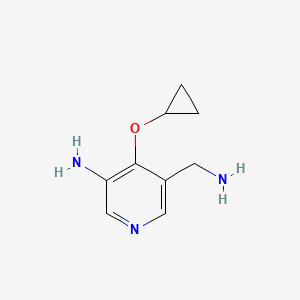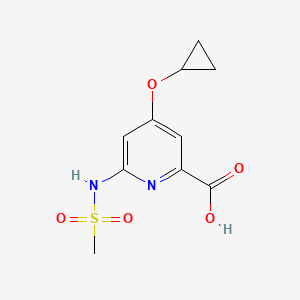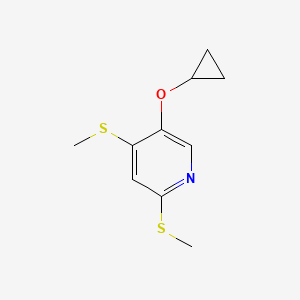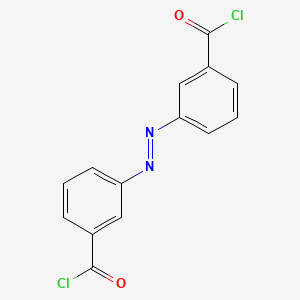
4,4'-(Ethene-1,2-diyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Stilben-dicarbonsaeure-(4.4’)-diamid typically involves the esterification of trans-stilbene-4,4’-dicarboxylic acid. One common method is the reaction of trans-stilbene-4,4’-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the diethyl ester derivative .
Industrial Production Methods
Industrial production of trans-Stilben-dicarbonsaeure-(4.4’)-diamid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
trans-Stilben-dicarbonsaeure-(4.4’)-diamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: trans-Stilbene-4,4’-dicarboxylic acid.
Reduction: trans-Stilbene-4,4’-diol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
trans-Stilben-dicarbonsaeure-(4.4’)-diamid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of trans-Stilben-dicarbonsaeure-(4.4’)-diamid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
trans-Stilbene: The parent compound with similar structural features but lacking the carboxylic acid groups.
trans-Stilbene-4,4’-dicarboxylic acid: The non-esterified form of trans-Stilben-dicarbonsaeure-(4.4’)-diamid.
trans-Stilbene-4,4’-diol: A reduced form with hydroxyl groups instead of ester groups.
Uniqueness
trans-Stilben-dicarbonsaeure-(4.4’)-diamid is unique due to its ester functional groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[(E)-2-(4-carbamoylphenyl)ethenyl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h1-10H,(H2,17,19)(H2,18,20)/b2-1+ |
InChI Key |
MATVYQXEXFKAFY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)N)C(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(3,4-dimethoxyphenyl)-N-[(1-phenylethyl)carbamothioyl]prop-2-enamide](/img/structure/B14805547.png)

![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)




![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide](/img/structure/B14805588.png)
![3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B14805597.png)

![5-[(3R)-1-(Hydroxyamino)-1-oxo-6-phenylhexan-3-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B14805610.png)

